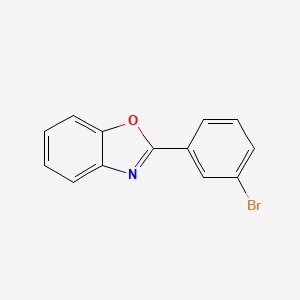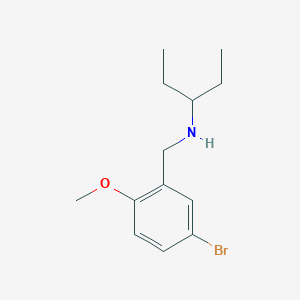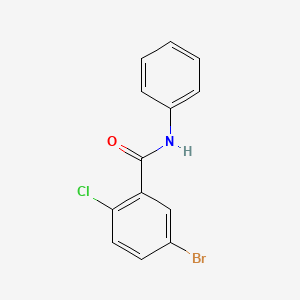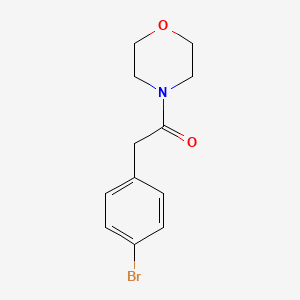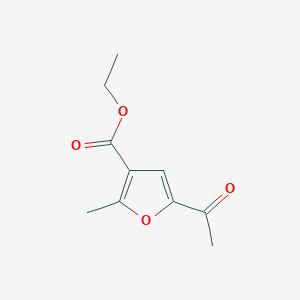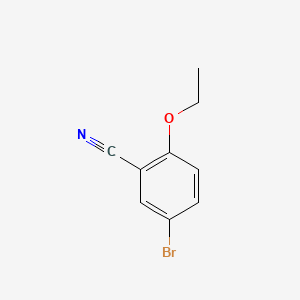
5-Bromo-2-ethoxybenzonitrile
概要
説明
5-Bromo-2-ethoxybenzonitrile (5-BEBN) is a versatile chemical compound used in a variety of scientific research applications. It is a colorless and volatile liquid with a boiling point of 144°C and a melting point of -15°C. It is soluble in many organic solvents and is highly reactive in a variety of reactions. 5-BEBN is a valuable reagent in organic synthesis due to its low reactivity and high selectivity. It has been used in a variety of research applications, including the synthesis of biologically active compounds, the study of biochemical and physiological effects, and the development of new laboratory methods.
科学的研究の応用
Quantum Mechanical Calculations and Optical Properties
5-Bromo-2-ethoxybenzonitrile (5B2EBN) has been subject to quantum mechanical calculations using Density Functional Theory (DFT). Studies like those conducted by Kumar and Raman (2017) have explored the equilibrium geometric structure of similar molecules, focusing on geometrical parameters like bond length, bond angle, and dihedral angle. Additionally, the non-linear optical (NLO) properties and Second Harmonic Generation (SHG) applications of these molecules have been investigated, highlighting their potential in frequency doubling and optical applications (Kumar & Raman, 2017).
Synthesis and Industrial Applications
The synthesis of derivatives of this compound, such as 5-Bromo-2-isobutoxybenzonitrile, has been documented for industrial applications. This synthesis involves a three-step procedure including bromination, cyanidation, and alkylation, starting from salicylaldehyde. The process is noted for its mild reaction conditions, ease of operation, and cost-effectiveness, making it suitable for industrial scale-up (Meng, 2012).
Photochemistry and Environmental Impact
Studies have been conducted on the photochemistry of related compounds like 5-chloro-2-hydroxybenzonitrile in aqueous solutions, which provide insights into the behavior of this compound under similar conditions. These studies help in understanding the environmental photodegradation and interaction with various agents such as oxygen, propan-2-ol, and bromide ions. Such research is crucial in assessing the environmental impact and safety of these compounds (Bonnichon et al., 1999).
Antimicrobial Activities
Research into the antimicrobial properties of compounds related to this compound has been performed. For example, studies on 6-bromo-1-butyl-3-ethoxycarbonyl-2-methylindol-5-yloxyacetonitrile and its derivatives have shown potential antimicrobial activities, indicating a potential application of this compound in the development of new antimicrobial agents (Gadaginamath & Patil, 2002).
Safety and Hazards
5-Bromo-2-ethoxybenzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and using only outdoors or in a well-ventilated area .
作用機序
Target of Action
It’s structurally similar compound, 5-bromo-2-methoxybenzonitrile, has been studied for its potential in generating second harmonic generation (shg), a nonlinear optical property .
Mode of Action
The equilibrium geometric structure of 5-bromo-2-methoxybenzonitrile has been studied using quantum mechanical calculations aided by density functional theory (dft) . The geometrical parameters such as bond length, bond angle, and dihedral angle are predicted using DFT levels . This information might provide insights into the interaction of 5-Bromo-2-ethoxybenzonitrile with its targets.
Pharmacokinetics
A structurally similar compound, sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate (bzp), has been studied for its pharmacokinetic profiles . BZP and its active metabolite showed a short elimination half-life . After a single dose, BZP and its metabolite were distributed rapidly into all tissues examined, with the highest concentrations in the lung and kidney . The plasma protein binding degree of BZP was found to be 98.1–98.7% in rat plasma, 88.9–92.7% in beagle dog plasma, and 74.8–83.7% in human plasma .
Result of Action
The synthetic halogenated pyrimidine analog, 5-bromo-2′-deoxyuridine (brdu), is known to be a marker of dna synthesis . This exogenous nucleoside has generated important insights into the cellular mechanisms of the central nervous system development in a variety of animals including insects, birds, and mammals .
生化学分析
Biochemical Properties
5-Bromo-2-ethoxybenzonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes. These interactions can lead to the inhibition or activation of these enzymes, affecting the overall metabolic flux. Additionally, this compound can bind to proteins and other biomolecules, altering their function and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving kinase enzymes. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, either inhibiting or activating their activity. This binding can lead to conformational changes in the enzyme structure, affecting their catalytic efficiency. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy. Its initial effects on cellular processes, such as enzyme activity and gene expression, can be significant .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can have beneficial effects, such as enhancing enzyme activity and improving metabolic function. At higher doses, this compound can exhibit toxic effects, including cellular damage and apoptosis. These threshold effects highlight the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect the flux of metabolites through pathways such as glycolysis and the citric acid cycle. By modulating the activity of key enzymes, this compound can influence the levels of various metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can affect its activity and function, influencing its overall biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. The localization of this compound within organelles such as the mitochondria or nucleus can influence its interactions with biomolecules and its overall biochemical effects .
特性
IUPAC Name |
5-bromo-2-ethoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRDIQJUDTUNEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361185 | |
| Record name | 5-bromo-2-ethoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
279263-03-5 | |
| Record name | 5-bromo-2-ethoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-ethoxybenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

